[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of a cyclohexenylmethylamine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate. This intermediate is then reacted with a dioxaborolane derivative under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate is used as a building block in organic synthesis.
Biology and Medicine
Its ability to form stable boron-containing compounds makes it a valuable tool in the design of boron-based drugs, which can have unique therapeutic properties .
Industry
In the industrial sector, tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. This interaction can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
What sets tert-butyl N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl}carbamate apart from similar compounds is its unique combination of a cyclohexenylmethyl group and a dioxaborolane moiety. This structure provides distinct reactivity and stability, making it particularly valuable in applications requiring boron-containing compounds .
Properties
Molecular Formula |
C18H32BNO4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]methyl]carbamate |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-12-13-8-10-14(11-9-13)19-23-17(4,5)18(6,7)24-19/h10,13H,8-9,11-12H2,1-7H3,(H,20,21) |
InChI Key |
INTFRCXLSWPZPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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